依多昔芬

描述

Idoxifene is a non-steroidal estrogen antagonist. It is also structurally analogous to tamoxifen. Idoxifene was both active and well tolerated in postmenopausal women with metastatic breast cancer. Idoxifene had similar efficacy and toxicity to tamoxifen in this randomized comparison. (source: Ann Oncol. 2003 Feb; 14(2):233-41).

科学研究应用

Osteoporosis Prevention

Idoxifene has been shown to prevent bone loss effectively. In ovariectomized rats, a model for postmenopausal osteoporosis, idoxifene completely prevented the loss of bone mineral density (BMD) in both lumbar and proximal tibial bones . This suggests its potential application in preventing osteoporosis in postmenopausal women by maintaining bone homeostasis.

Cholesterol Management

Research indicates that idoxifene can lower total serum cholesterol levels . This property could be harnessed in clinical settings to manage cholesterol levels, potentially benefiting patients with hypercholesterolemia or those at risk of cardiovascular diseases.

Uterine Health

Idoxifene exhibits minimal uterotrophic activity, meaning it does not promote growth in uterine tissue . This characteristic is beneficial in reducing the risk of estrogen-induced endometrial hyperplasia, making it a safer option for long-term use in hormone replacement therapies.

Breast Cancer Treatment

Idoxifene has been found to have antiproliferative effects on breast cancer cells, including those resistant to tamoxifen . Its reduced agonist activity on breast cells compared to tamoxifen makes it a promising candidate for breast cancer treatment, especially in cases where tamoxifen resistance is an issue.

Endometrial Cancer Research

Idoxifene’s ability to block estrogen-induced gene expression in endometrial cells could be valuable in studying the progression and treatment of endometrial cancer . Its unique interaction with estrogen receptors may provide insights into the development of new therapeutic strategies.

Hormone Replacement Therapy (HRT)

The SERM properties of idoxifene, including its tissue-specific actions, make it a potential candidate for HRT. It could offer the benefits of estrogen therapy while minimizing the risks associated with traditional HRT, such as increased cancer risk .

作用机制

Target of Action

Idoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors (ERs), acting as an antagonist . ERs are nuclear receptors that are activated by the hormone estrogen . They play a crucial role in the regulation of the reproductive system, bone health, cardiovascular system, and other critical physiological functions .

Mode of Action

Idoxifene interacts with its targets, the ERs, by binding to them . This binding inhibits the agonist activity of estrogen in intact rats . Idoxifene is an agonist through the estrogen response element (ERE) and exhibits similar postreceptor effects to estrogen in bone-forming osteoblasts . In human endometrial cells, where estrogen is a potent agonist through the ere, idoxifene has negligible agonist activity . Moreover, idoxifene was able to block estrogen-induced gene expression in endometrial cells .

Biochemical Pathways

Idoxifene affects several biochemical pathways. It prevents bone loss by acting as an agonist through the ERE in bone-forming osteoblasts . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In addition, idoxifene inhibits calmodulin, a calcium-binding protein involved in cell signal transduction pathways .

Pharmacokinetics

Idoxifene has been shown to have linear pharmacokinetics with a terminal half-life of approximately 3 weeks . Steady-state concentrations of idoxifene are 50% higher than those of tamoxifen given at the same dose . These properties impact the bioavailability of idoxifene, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of idoxifene’s action are multifaceted. It prevents loss of bone mineral density (BMD) in ovariectomized rats, indicating its potential in preventing osteoporosis . Idoxifene also reduces total serum cholesterol . On a cellular level, it displays minimal uterotrophic activity in ovariectomized rats and inhibits the agonist activity of estrogen in intact rats . Histologically, myometrial and endometrial atrophy were observed in both idoxifene and vehicle-treated ovariectomized rats .

Action Environment

Factors such as temperature, climate, radiation, air pollutants, nutrition, and toxic substances can affect human physiology and, consequently, the action of drugs

属性

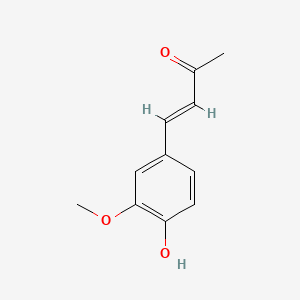

IUPAC Name |

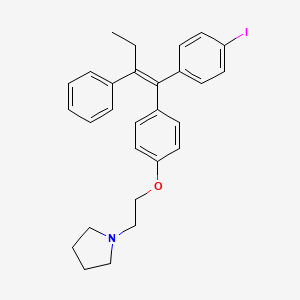

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043926 | |

| Record name | Idoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Idoxifene | |

CAS RN |

116057-75-1 | |

| Record name | Idoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idoxifene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)

![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)

![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)